2,4-Dinitrophenyl-D-aspartic acid
Description
2,4-Dinitrophenyl-D-aspartic acid is a chemically modified derivative of D-aspartic acid, where the 2,4-dinitrophenyl (DNP) group is substituted at the amino group of the amino acid. D-Aspartic acid itself is a non-proteinogenic amino acid with a carboxyl group and an amino group in the D-configuration, contributing to its distinct biochemical interactions compared to its L-isomer . The introduction of the DNP group enhances the compound’s reactivity and spectroscopic properties, making it valuable in studies involving hapten-carrier conjugates, enzyme inhibition, or immunochemical labeling .
The molecular structure of 2,4-dinitrophenyl-D-aspartic acid combines the polar carboxylic acid groups of aspartic acid with the electron-deficient aromatic nitro groups of the DNP moiety. This combination influences its solubility, stability, and interactions with biological systems.
Properties
CAS No. |
7690-55-3 |
|---|---|
Molecular Formula |
C10H9N3O8 |
Molecular Weight |
299.19 g/mol |
IUPAC Name |
(2R)-2-(2,4-dinitroanilino)butanedioic acid |
InChI |
InChI=1S/C10H9N3O8/c14-9(15)4-7(10(16)17)11-6-2-1-5(12(18)19)3-8(6)13(20)21/h1-3,7,11H,4H2,(H,14,15)(H,16,17)/t7-/m1/s1 |
InChI Key |
VPBRVQFBZHIBPS-SSDOTTSWSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N[C@H](CC(=O)O)C(=O)O |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dinitrophenyl-D-aspartic acid typically involves the nitration of phenylalanine derivatives followed by the introduction of the aspartic acid moiety. One common method includes the reaction of 2,4-dinitrophenylhydrazine with aspartic acid under controlled conditions. The reaction is usually carried out in an acidic medium to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of 2,4-Dinitrophenyl-D-aspartic acid may involve large-scale nitration processes followed by purification steps to isolate the compound. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,4-Dinitrophenyl-D-aspartic acid undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of 2,4-Dinitrophenyl-D-aspartic acid, such as amino derivatives and substituted phenyl derivatives .
Scientific Research Applications
2,4-Dinitrophenyl-D-aspartic acid has several applications in scientific research:
Chemistry: Used as a reagent in analytical chemistry for the detection of aldehydes and ketones.
Biology: Studied for its role in protein modification and enzyme inhibition.
Medicine: Investigated for potential therapeutic applications, including its role in metabolic pathways.
Industry: Utilized in the synthesis of various chemical intermediates and as a standard in analytical methods.
Mechanism of Action
The mechanism of action of 2,4-Dinitrophenyl-D-aspartic acid involves its interaction with specific molecular targets, such as enzymes and proteins. The nitro groups facilitate the formation of reactive intermediates that can modify protein structures and inhibit enzyme activity. This compound can also uncouple oxidative phosphorylation, leading to alterations in cellular energy metabolism .
Comparison with Similar Compounds
Key Observations:
Backbone Complexity: 2,4-Dinitrophenyl-D-aspartic acid retains the chiral center and dual carboxyl groups of aspartic acid, enabling stereospecific interactions (e.g., enzyme binding) absent in glycine or acetic acid derivatives . N-(2,4-Dinitrophenyl)glycine lacks a chiral center, simplifying its use in non-stereoselective applications like hapten synthesis .
Solubility and Reactivity :
- The diethyl phosphate derivative (320.19 g/mol) exhibits higher hydrophobicity compared to aspartic acid derivatives due to its ester groups, limiting aqueous solubility but enhancing membrane permeability .
- 2-(2,4-Dinitrophenyl)acetic acid’s single carboxyl group reduces polarity, favoring organic-phase reactions .
Biological Interactions: The DNP group’s electron-withdrawing nature enhances electrophilicity, making these compounds prone to nucleophilic substitution reactions. This property is exploited in crosslinking or antibody labeling .
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